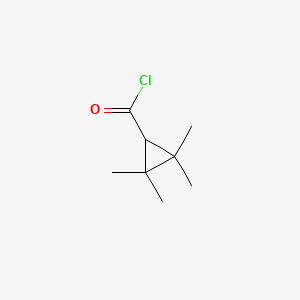

2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride

Descripción general

Descripción

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclopropane, characterized by the presence of four methyl groups attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid to the corresponding carbonyl chloride. The general reaction scheme is as follows:

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid+thionyl chloride→2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride+sulfur dioxide+hydrogen chloride

The reaction is typically conducted at elevated temperatures and under an inert atmosphere to prevent the hydrolysis of the carbonyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Substituted cyclopropane derivatives.

Hydrolysis: 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.

Reduction: 2,2,3,3-tetramethylcyclopropane-1-methanol.

Aplicaciones Científicas De Investigación

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to modify biological molecules.

Mecanismo De Acción

The mechanism of action of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid

- 2,2,3,3-Tetramethylcyclopropane-1-methanol

- 2,2,3,3-Tetramethylcyclopropane-1-amine

Uniqueness

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride group allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to form stable cyclopropane derivatives further enhances its utility in various scientific and industrial applications.

Actividad Biológica

2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride (TMCC) is an organic compound notable for its reactivity and versatility in chemical synthesis. With the molecular formula CHClO, TMCC features a cyclopropane ring substituted with four methyl groups and a carbonyl chloride functional group. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

TMCC's biological activity primarily stems from its electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. This property allows TMCC to interact with various biological molecules, including proteins and enzymes. The mechanism of action can be summarized as follows:

- Nucleophilic Attack : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins.

- Modification of Biological Molecules : By modifying key biomolecules, TMCC can influence various biochemical pathways, including enzyme activity and cellular signaling.

Research indicates that TMCC exhibits significant biochemical properties:

- Enzyme Inhibition : TMCC has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

- Cytotoxicity : In cancer cell lines, TMCC induces cytotoxic effects by disrupting cellular metabolism and promoting apoptosis. This effect is dose-dependent and varies among different cell types.

Study 1: Histone Deacetylase Inhibition

A study demonstrated that TMCC inhibits HDAC activity in cultured cancer cells. The inhibition led to increased acetylation of histones, resulting in altered gene expression patterns that promote apoptosis in tumor cells. This suggests potential therapeutic applications for TMCC in cancer treatment.

Study 2: Cytotoxic Effects on Tumor Cells

In another investigation, TMCC was tested against various tumor cell lines. Results indicated that at low concentrations, TMCC modulated enzyme activity beneficially; however, at higher doses, it exhibited significant cytotoxicity. The study highlighted the compound's dual role as both a modulator and an inhibitor depending on the dosage .

Pharmacokinetics

TMCC's pharmacokinetic profile remains under-researched; however, preliminary data suggest:

- Absorption and Distribution : Following administration, TMCC is rapidly absorbed and distributed throughout tissues due to its lipophilic nature.

- Metabolism : The compound undergoes metabolic transformations that may involve hydrolysis to form 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.

- Excretion : Metabolites are likely excreted via renal pathways.

Applications in Research

TMCC's unique properties make it valuable in various research domains:

- Organic Synthesis : It serves as an intermediate for synthesizing complex organic compounds.

- Medicinal Chemistry : Researchers utilize TMCC to develop new therapeutic agents targeting specific biological pathways.

- Biological Studies : Its reactivity allows for studying enzyme mechanisms and protein-ligand interactions .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVPNRFJQMQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452925 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24303-61-5 | |

| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.